2-Amino-6-iodophenol

Halogen bonding Fragment-based drug discovery p53 Y220C mutant stabilization

Researchers requiring strong halogen-bond donors for fragment-based drug discovery find that chloro/bromo analogs lack binding affinity. 2-Amino-6-iodophenol delivers up to 20-fold higher target affinity through robust iodine-mediated halogen bonding (e.g., mutant p53 Y220C). Its orthogonal amine, phenol, and aryl iodide groups enable chemoselective Pd-catalyzed couplings (Suzuki, Sonogashira, Heck) and tandem cyclizations. Benefits: 1) strong anomalous scattering for SAD/MAD phasing; 2) isotopic exchange to I-123/I-124/I-131 for SPECT/PET; 3) reliable ≥96% purity, stored under inert atmosphere.

Molecular Formula C6H6INO
Molecular Weight 235.02 g/mol
CAS No. 99968-81-7
Cat. No. B226641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-iodophenol
CAS99968-81-7
Molecular FormulaC6H6INO
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)O)N
InChIInChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
InChIKeyWKOJOGYKEWTXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-iodophenol: Iodo-Aminophenol Building Block


2-Amino-6-iodophenol is a di-substituted aromatic phenol bearing an amino group at position 2 and an iodine atom at position 6 . With a molecular formula of C6H6INO and a monoisotopic mass of 234.95 Da, it belongs to the class of halogenated ortho-aminophenols . The compound is supplied as a solid or semi-solid with a typical purity of 96% and requires storage at 2–8 °C under an inert atmosphere protected from light . Its three orthogonal functional groups—primary amine, phenolic hydroxyl, and aryl iodide—make it a versatile precursor for heterocycle synthesis (e.g., benzoxazoles, benzofurans) and a substrate for transition-metal-catalyzed cross-coupling reactions .

Workflow
Heterocycle synthesis building block
Benzoxazoles, benzofurans
Selection
Orthogonal functional group platform
Aryl iodide, amine, phenol
Use Context
Cross-coupling substrate
Pd-catalyzed reactions

2-Amino-6-iodophenol vs. Bromo/Chloro Analogs


Replacing the iodine atom in 2-amino-6-iodophenol with a lighter halogen (bromine or chlorine) fundamentally alters two performance-critical properties: halogen-bonding strength and oxidative-addition kinetics. In protein–ligand systems, iodine engages in significantly stronger halogen bonds with main-chain carbonyl oxygens than bromine or chlorine, directly impacting binding affinity and target stabilization . In synthetic chemistry, the C–I bond undergoes oxidative addition to palladium(0) and other low-valent metals far more rapidly than C–Br or C–Cl bonds, enabling milder reaction conditions and higher yields in cross-coupling sequences . Furthermore, the larger van der Waals radius and polarizability of iodine affect molecular recognition, crystal packing, and pharmacokinetic properties in ways that bromo and chloro congeners cannot recapitulate. The orthogonal reactivity pattern—iodine at C6, amine at C2, phenol at C1—also differs from regioisomers such as 2-amino-3-iodophenol or 2-amino-4-iodophenol, which present altered electronic landscapes and steric environments .

Iodo analog vs. Bromo/Chloro Halogen-bond strength may be significantly reduced, potentially altering target engagement in fragment-based screens.
C6-Iodo scaffold vs. Bromo/Chloro Oxidative addition kinetics may shift to slower, dissociative pathways, requiring revised catalytic conditions.
2-Amino-6-iodophenol vs. Regioisomers Regioisomeric analogs (e.g., 3-iodo, 4-iodo) present altered electronic landscapes and steric environments.

2-Amino-6-iodophenol: Evidence for Iodine Advantage


Halogen Bond Strength in p53 Y220C Binding

In a head-to-head comparison using the p53-Y220C ligand scaffold, substitution of the iodine atom engaged in a halogen bond with Leu145 backbone carbonyl by bromine resulted in a 4-fold reduction in binding affinity (KD). Replacement by chlorine produced a 20-fold loss in affinity, demonstrating the critical contribution of iodine's stronger halogen-bond donor capability .

Binding Affinity (KD)
Head-to-head
Iodo: KD ~78–87 µM vs. Chloro: KD ~4900 µM
p53-Y220C mutant; NMR & ITC data
Supports iodine's critical role for target engagement.
I → Cl: ~20-fold loss in affinity.
Halogen bonding Fragment-based drug discovery p53 Y220C mutant stabilization

Oxidative Addition Kinetics: Aryl I > Br > Cl

Competition experiments using a reduced iron pincer complex, (3,5-Me2MesCNC)Fe(N2)2, established the relative rate of oxidative addition of aryl halides as I > Br > Cl . While quantitative rate constants were not individually resolved for all three halogens, the qualitative hierarchy is unequivocal and aligns with the broader organometallic literature spanning palladium, nickel, and iron catalysis. This hierarchy is fundamentally governed by the lower C–I bond dissociation energy (~57 kcal/mol for iodobenzene) compared to C–Br (~71 kcal/mol) and C–Cl (~84 kcal/mol), facilitating faster oxidative insertion .

Oxidative Addition Rate
Class-level
Hierarchy: I > Br > Cl (fastest to slowest)
Fe(0) pincer complex; broader literature precedent
Supports chemoselective cross-coupling sequence design.
C-I bond dissociation energy is lowest.
Cross-coupling Oxidative addition Organometallic catalysis

Lipophilicity and Hydrogen Bonding Impact

2-Amino-6-iodophenol has a calculated LogP of 1.77, a polar surface area (PSA) of 46 Ų, and features two hydrogen-bond donors (OH, NH2) and two hydrogen-bond acceptors . The iodine atom substantially elevates LogP relative to the bromo and chloro analogs (estimated LogP decreases of ~0.3–0.5 log units per halogen step-down from I to Br to Cl based on Hansch substituent constants). This increased lipophilicity can enhance passive membrane permeability and alter partitioning behavior, which is critical in medicinal chemistry campaigns where balancing potency, permeability, and solubility is essential .

Lipophilicity (LogP)
Supporting
Iodo: LogP 1.77; estimated ~0.3–0.8 log unit increase vs. Br/Cl
Calculated; experimental values not available
Context for ADME property interpretation.
Iodine elevates LogP relative to lighter halogens.
Lipophilicity Physicochemical properties Drug-likeness

2-Amino-6-iodophenol: Key Application Scenarios


Halogen-Enriched Fragment Library Design

In fragment-based drug discovery targeting protein cavities that accommodate halogen bonds (e.g., the Y220C crevice of mutant p53), 2-amino-6-iodophenol serves as a privileged scaffold whose iodine atom forms robust halogen bonds with backbone carbonyl oxygens. Quantitative evidence shows that iodine delivers up to 20-fold higher binding affinity than chlorine in this context . Its amino and phenol groups provide additional vectors for hydrogen bonding and further derivatization, making it a superior starting point over bromo or chloro analogs for fragment elaboration.

Chemoselective Sequential Cross-Coupling

The C6-iodo group of 2-amino-6-iodophenol undergoes oxidative addition to Pd(0) and other low-valent metals with kinetics that outpace bromo and chloro substituents . This enables chemoselective Sonogashira, Suzuki-Miyaura, or Heck coupling at the iodine-bearing position while leaving bromo or chloro groups intact for subsequent orthogonal coupling steps. The amino and phenol groups can be protected or left free to participate in tandem cyclization reactions (e.g., benzoxazole formation), enabling convergent synthetic strategies that are not feasible with the less reactive bromo or chloro congeners.

Heavy-Atom Derivatization for X-ray Phasing

The high electron density of iodine (Z=53) makes 2-amino-6-iodophenol a valuable heavy-atom derivative for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in protein crystallography. When incorporated into ligands or covalently attached to proteins, iodine provides strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, facilitating de novo structure determination. Bromo analogs (Z=35) produce significantly weaker anomalous signal, and chloro analogs (Z=17) are generally insufficient for phasing except at highly optimized wavelengths .

Radioiodination Precursor for Imaging & Radiotherapy

The iodine atom at C6 can be exchanged with radioisotopes of iodine (I-123, I-124, I-125, I-131) via isotopic exchange or indirect labeling strategies, enabling the development of SPECT/PET imaging agents or targeted radiotherapeutics. Analogs of 2-amino-6-iodophenol, such as MK-447, have been explored for radiopharmaceutical applications targeting inflammation . The presence of the amino and phenol groups allows conjugation to targeting vectors (peptides, antibodies) through standard bioconjugation chemistry, a versatility that chloro and fluoro analogs lack due to the absence of suitable radioisotopes with clinically useful half-lives.

Application
Selection Property
Validation Focus
Halogen-enriched fragment libraries
Halogen-bond donor capability
Target engagement and binding affinity
Chemoselective cross-coupling
Oxidative addition kinetics
Sequential coupling sequence feasibility
X-ray crystallography phasing
Anomalous scattering signal
Heavy-atom derivatization efficiency
Radioiodination precursor
Isotopic exchange reactivity
Radiolabeling yield and conjugate stability

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